6-Bromo-1,4-dioxaspiro[4.10]pentadecane
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Overview
Description
6-Bromo-1,4-dioxaspiro[410]pentadecane is a chemical compound with the molecular formula C13H23BrO2 It is a member of the spiroacetal family, characterized by a spiro-connected dioxane ring and a bromine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane typically involves the reaction of a suitable diol with a brominating agent under controlled conditions. One common method includes the use of 1,4-dioxaspiro[4.10]pentadecane as a starting material, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.10]pentadecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-hydroxy-1,4-dioxaspiro[4.10]pentadecane or 6-amino-1,4-dioxaspiro[4.10]pentadecane.
Oxidation: Formation of 6-oxo-1,4-dioxaspiro[4.10]pentadecane.
Reduction: Formation of 1,4-dioxaspiro[4.10]pentadecane.
Scientific Research Applications
6-Bromo-1,4-dioxaspiro[4.10]pentadecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A smaller spiroacetal with similar structural features but different reactivity and applications.
6-Bromo-1,4-dioxaspiro[4.5]decane: A closely related compound with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
6-Bromo-1,4-dioxaspiro[4.10]pentadecane is unique due to its longer carbon chain, which can influence its solubility, reactivity, and potential applications. Its specific structural features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
111689-47-5 |
---|---|
Molecular Formula |
C13H23BrO2 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.10]pentadecane |
InChI |
InChI=1S/C13H23BrO2/c14-12-8-6-4-2-1-3-5-7-9-13(12)15-10-11-16-13/h12H,1-11H2 |
InChI Key |
NQUCRPBYBFMAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C2(CCCC1)OCCO2)Br |
Origin of Product |
United States |
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